Morinol A
Description
Morinol A is a sesquilignan isolated from the roots of Morina chinensis, a traditional Chinese medicinal herb. Its molecular formula is C₃₃H₄₀O₈ (molecular weight: 564.68 g/mol) . Structurally, this compound belongs to the neolignan family, characterized by a diarylpentane backbone. Unique among morinols, this compound lacks a skipped diene (C7-C8 bond hydration) found in other family members like Morinol I, which instead exhibits a conjugated diene system (C7-C8 and C9′-C8′) .
Properties
Molecular Formula |
C33H40O8 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[(3S,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol |
InChI |
InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25+,32?,33-/m1/s1 |
InChI Key |
DHPIOVHVFXYRTA-MGRUWCHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |
Synonyms |
morinol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
- Morinol A vs. B: Stereochemical inversion at C7/C8 and C7′/C8′ positions reduces anti-inflammatory efficacy in this compound .
- This compound vs. I: Morinol I’s conjugated diene system (vs. This compound’s hydration at C7-C8) leads to distinct NMR profiles and unresolved bioactivity .
- This compound vs. Galanganal: Both have diarylpentane backbones, but galanganal’s C7 alkene geometry enhances receptor binding specificity .
Functional Comparison with Bioactive Derivatives
Functional Insights:
- Substituent Effects: Aromatic (e.g., phenyl) or electron-withdrawing (e.g., nitrophenyl) groups at 7″ enhance cytotoxicity by 4–7× compared to this compound .
- 7′-Benzylhydroxyl Group : Critical for activity; removal abolishes cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
